ETHYL 2-[2-({5-[({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
Diethyl 2,2’-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is a complex organic compound that features a 1,3,4-thiadiazole core. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups, such as thiadiazole, benzothiophene, and ester groups, contributes to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) typically involves multiple steps. One common approach is the nucleophilic substitution reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by ring closure . This method ensures the formation of the thiadiazole core with high specificity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The thiadiazole and benzothiophene moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can target the ester groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiadiazole or benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Diethyl 2,2’-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 2,2’-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) involves its interaction with molecular targets and pathways. The thiadiazole core can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The compound’s ability to form charge transfer complexes with acceptors like chloranilic acid further contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler analog that shares the thiadiazole core but lacks the additional functional groups present in the target compound.
2,5-Dimethyl-1,3,4-thiadiazole: Another related compound with similar structural features but different substituents.
1,2,4-Thiadiazole: An isomer with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
Diethyl 2,2’-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxoethane-2,1-diyl)imino]}bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is unique due to its combination of the thiadiazole core with benzothiophene and ester groups
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6S5/c1-3-37-25(35)21-15-9-5-7-11-17(15)41-23(21)29-19(33)13-39-27-31-32-28(43-27)40-14-20(34)30-24-22(26(36)38-4-2)16-10-6-8-12-18(16)42-24/h3-14H2,1-2H3,(H,29,33)(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWESOSUNNKUDJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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